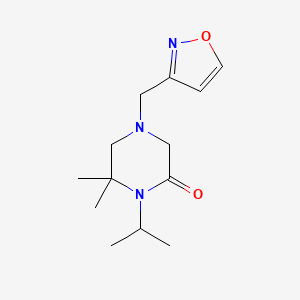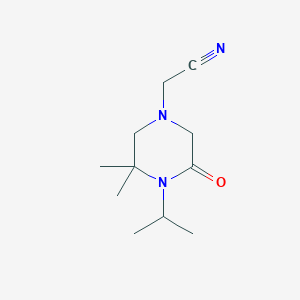![molecular formula C15H21NO2S B7586521 N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has been developed for the treatment of solid tumors. It is a bi-functional molecule that contains a nitroimidazole moiety, which is selectively activated under hypoxic conditions, and a cytotoxic alkylating agent that targets DNA. TH-302 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is a prodrug that is selectively activated under hypoxic conditions, which are commonly found in solid tumors. The nitroimidazole moiety of this compound is reduced by intracellular reductases in hypoxic cells, generating a cytotoxic alkylating agent that targets DNA. This results in DNA damage and cell death. The hypoxia selectivity of this compound is due to the fact that the reduction of the nitroimidazole moiety only occurs in the presence of low oxygen levels.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in hypoxic tumor cells. It has also been shown to inhibit tumor growth and metastasis in preclinical models. This compound has a favorable safety profile and has not been associated with significant toxicity in clinical trials.
Advantages and Limitations for Lab Experiments
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is a valuable tool for studying the role of hypoxia in cancer. It allows researchers to selectively target hypoxic tumor cells and study their response to therapy. This compound has also been shown to enhance the efficacy of other cancer therapies when used in combination. However, this compound is a complex molecule that requires careful handling and storage. It is also relatively expensive, which may limit its use in some research settings.
Future Directions
There are several potential future directions for N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide research. One area of interest is the development of new hypoxia-activated prodrugs that are more potent and selective than this compound. Another area of interest is the identification of biomarkers that can predict response to this compound therapy. This could help to personalize treatment and improve outcomes for patients. Finally, there is interest in exploring the use of this compound in combination with immunotherapy, which could enhance the immune response to tumors and improve outcomes for patients.
Synthesis Methods
The synthesis of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoyl chloride with 4-hydroxythiophenol in the presence of a base to form the corresponding benzamide. This is followed by the reaction of the benzamide with nitroimidazole to form the final product. The synthesis of this compound has been optimized to improve yield and purity.
Scientific Research Applications
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has been extensively studied in preclinical models of cancer. It has shown potent activity against a wide range of solid tumors, including breast, lung, colon, and pancreatic cancer. This compound is particularly effective in hypoxic regions of tumors, which are resistant to conventional chemotherapy and radiation therapy. This compound has also been shown to enhance the efficacy of other cancer therapies when used in combination.
Properties
IUPAC Name |
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-3-4-13(12(2)9-11)14(17)16-10-15(18)5-7-19-8-6-15/h3-4,9,18H,5-8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSIHIBXASRBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2(CCSCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)



![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)

![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)


